molecular formula C8H6ClNO4 B15353994 3-Chloro-4-methoxy-2-nitrobenzaldehyde

3-Chloro-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B15353994
M. Wt: 215.59 g/mol
InChI Key: CRRVSCMAJBWZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzaldehyde, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxy-2-nitrobenzaldehyde can be synthesized through a nitration reaction of 3-chloro-4-methoxybenzaldehyde. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 3-Chloro-4-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3-Chloro-4-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-4-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-2-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions and the specific applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro group.

    4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

    3-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

3-Chloro-4-methoxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

3-chloro-4-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO4/c1-14-6-3-2-5(4-11)8(7(6)9)10(12)13/h2-4H,1H3

InChI Key

CRRVSCMAJBWZMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.